3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(4-Fluorophenoxy)-8-azabicyclo[321]octane is a bicyclic compound that features a fluorophenoxy group attached to an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another approach includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular interactions .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic framework but lacks the fluorophenoxy group.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different substituents and structural features.
Uniqueness
3-(4-Fluorophenoxy)-8-azabicyclo[321]octane is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16FNO |
---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H16FNO/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10/h1-2,5-6,10-11,13,15H,3-4,7-8H2 |
InChI Key |
MCULTLUFMIVMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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